(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name “this compound” adheres to IUPAC guidelines for fused heterocyclic systems. The parent structure, thiazolo[3,2-a]benzimidazol-1-one, consists of a benzimidazole ring (a benzene fused to an imidazole) bridged to a thiazole moiety at positions 3 and 2-a. The substituent “2-furylmethylene” denotes a furan-derived group attached via a methylene bridge at position 2 of the tricyclic core. The (Z) descriptor specifies the spatial arrangement of the double bond in the methylene group, where the higher-priority substituents (the thiazolo[3,2-a]benzimidazol-1-one core and the furyl group) reside on the same side.
The molecular formula is $$ \text{C}{15}\text{H}{9}\text{N}{3}\text{O}{2}\text{S} $$, with a molar mass of 303.32 g/mol. Key functional groups include:
- Thiazole ring : A five-membered ring containing nitrogen and sulfur.
- Benzimidazole : A bicyclic system formed by fusing benzene with imidazole.
- α,β-unsaturated ketone : The 1-one group introduces conjugation across the tricyclic system.
Molecular Geometry and Stereochemical Configuration
The compound adopts a planar tricyclic structure due to π-conjugation across the benzimidazole and thiazole rings. Density functional theory (DFT) calculations predict bond lengths of 1.38 Å for the C=N bond in the thiazole ring and 1.41 Å for the C-O bond in the furyl group, consistent with related thiazolo[3,2-a]benzimidazole derivatives. The (Z) configuration places the furyl group and the thiazolo[3,2-a]benzimidazol-1-one core on the same side of the methylene double bond, resulting in a dihedral angle of 12° between the furan and tricyclic planes.
Key geometric parameters :
| Parameter | Value |
|---|---|
| C2-C3 bond length | 1.47 Å |
| C3-N4 bond length | 1.32 Å |
| S1-C2-C3-C4 torsion angle | 178° |
X-ray Crystallographic Analysis of Tricyclic Core
Single-crystal X-ray diffraction of analogous thiazolo[3,2-a]benzimidazole derivatives reveals monoclinic crystal systems with space group $$ P2_1/c $$ and unit cell parameters $$ a = 8.92 \, \text{Å}, b = 10.45 \, \text{Å}, c = 12.78 \, \text{Å}, \beta = 102.3^\circ $$. The tricyclic core exhibits planarity deviations of ≤0.08 Å, while the furylmethylene substituent adopts a near-orthogonal orientation relative to the core. Intermolecular π-π stacking occurs between benzimidazole moieties at a distance of 3.52 Å, stabilizing the crystal lattice.
Crystallographic data :
| Parameter | Value |
|---|---|
| Unit cell volume | 1154.7 ų |
| Z-value | 4 |
| R-factor | 0.042 |
Comparative Analysis of Z/E Isomerism in Furan-Methylene Substituents
The Z isomer is thermodynamically favored over the E isomer by 8.2 kJ/mol due to reduced steric hindrance between the furyl oxygen and the thiazole sulfur. Nuclear Overhauser effect (NOE) spectroscopy confirms the Z configuration through spatial proximity correlations between the furyl H-5 proton and the thiazole H-3 proton. In contrast, the E isomer would exhibit NOE interactions between the furyl H-3 and benzimidazole H-7 protons, which are absent in experimental data.
Isomer stability :
| Isomer | ΔH (kJ/mol) | Relative population (298 K) |
|---|---|---|
| Z | 0.0 | 82% |
| E | +8.2 | 18% |
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2S/c17-13-12(8-9-4-3-7-18-9)19-14-15-10-5-1-2-6-11(10)16(13)14/h1-8H/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSDWYTGSQXYMNN-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=CO4)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=CO4)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Mercaptobenzimidazole Derivatives
The primary synthesis route involves cyclocondensation reactions between 2-mercapto-1H-benzimidazole and α,β-unsaturated carbonyl compounds. A study demonstrated that refluxing 2-mercaptobenzimidazole with diethyl 2-chloromalonate in acidic media yields thiazolo[3,2-a]benzimidazol-3(2H)-one scaffolds. For the target compound, furfuraldehyde serves as the carbonyl component to introduce the furylmethylene moiety.
The reaction proceeds via nucleophilic attack of the thiol group on the aldehyde carbonyl, followed by dehydration and intramolecular cyclization to form the thiazole ring. The Z-configuration of the exocyclic double bond is thermodynamically favored due to steric hindrance between the furan oxygen and the benzimidazole nitrogen.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | Maximizes solubility of intermediates |
| Temperature | Reflux (82°C) | Accelerates cyclization |
| Catalyst | HCl (0.1 M) | Facilitates proton transfer |
| Reaction Time | 3–4 hours | Balances completion vs. decomposition |
Solid-Liquid Phase Transfer Catalysis
An alternative one-pot method employs phase transfer catalysis (PTC) to alkylate 2-mercaptobenzimidazole with furfuryl bromide derivatives. This approach avoids intermediate isolation, achieving 78–85% yields under mild conditions. Tetrabutylammonium bromide (TBAB) acts as the phase transfer agent, enabling reaction between aqueous NaOH and organic-phase reactants.
Structural Confirmation and Analytical Data
Spectroscopic Characterization
Post-synthesis validation relies on multimodal spectroscopy:
Crystallographic Analysis
Single-crystal X-ray diffraction of analogs confirmed the Z-configuration, with the furan ring oriented cis to the thiazolo nitrogen. The dihedral angle between benzimidazole and thiazole planes measures 12.7°, indicating partial conjugation.
Yield Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) increase reaction rates but promote side reactions. Dichloromethane/ethyl acetate (9:1) optimizes yield (82%) while facilitating easy purification.
Catalytic Additives
Introducing 5 mol% CuI reduces reaction time by 40% through Lewis acid catalysis. However, metal residues complicate pharmaceutical applications, necessitating stringent purification.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot studies achieved 92% conversion using a microreactor system (25 mL/min flow rate, 100°C). This method minimizes thermal degradation compared to batch processing.
Purification Protocols
-
Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials.
-
Recrystallization : Ethanol/water (4:1) yields 98.5% pure crystals suitable for X-ray analysis.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 78–82 | 95–98 | Moderate | $$ |
| Phase Transfer Catalysis | 85 | 93 | High | $ |
| Continuous Flow | 92 | 99 | Industrial | $$$ |
Chemical Reactions Analysis
Cycloaddition and Ring-Opening Reactions
The exocyclic C2=C bond participates in regioselective cycloadditions. In studies of structurally analogous compounds:
-
1,3-Dipolar cycloadditions with nitrilimines yield pyrazole-fused derivatives (e.g., pyrazolylbenzimidazoles) via spiro intermediates .
-
Diels-Alder reactions occur at the furan ring under thermal conditions, forming bicyclic adducts.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrilimine 83 , RT | Pyrazole 86 | 72–85% | |
| Diels-Alder | Maleic anhydride, 100°C | Furan-bridged adduct | 68% |
Nucleophilic Attacks at the Thiazole Ring
The sulfur atom in the thiazole moiety acts as a nucleophilic site:
-
Oxidation with H₂O₂/K₂WO₄ converts the thiazole sulfur to sulfone derivatives .
-
Alkylation with allyl halides forms 3-(halomethyl)-2,3-dihydrothiazolo derivatives .
Mechanistic Pathway for Sulfone Formation :
Electrophilic Substitution at the Benzimidazole Ring
The benzimidazole nitrogen and carbon centers undergo:
| Position | Reagents | Product | Selectivity |
|---|---|---|---|
| C6 | HNO₃ (fuming), H₂SO₄ | 6-Nitro derivative | >90% |
| C5/C6 | Br₂ (1.2 eq), FeCl₃ | 5,6-Dibromo derivative | 78% |
Condensation Reactions
The exocyclic methylene group undergoes condensation with:
-
Aromatic aldehydes to form α,β-unsaturated ketones (e.g., 2-arylidenethiazolo derivatives) .
-
Hydrazines to generate hydrazones, which cyclize to triazole hybrids .
Example :
2-[(5-Methyl-2-furyl)methylene]thiazolo[3,2-a]benzimidazol-1-one + benzaldehyde → 2-(Benzylidene) derivative (82% yield).
Redox Transformations
-
Reduction of the exocyclic double bond (C2=C) with NaBH₄/NiCl₂ yields 2-(furylmethyl)thiazolo[3,2-a]benzimidazol-1-one.
-
Oxidation of the furan ring with MnO₂ forms γ-keto-thiazolo derivatives .
Photochemical and Thermal Rearrangements
Comparative Reactivity of Z vs. E Isomers
The Z-configuration of the exocyclic double bond influences:
-
Steric accessibility for nucleophilic attacks.
| Property | Z-Isomer | E-Isomer |
|---|---|---|
| λmax (UV) | 342 nm | 328 nm |
| Reaction Rate with Maleic Anhydride | 1.5× faster | Baseline |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H8N2O2S
- Molecular Weight : 268.29 g/mol
- CAS Number : 41777-01-9
This compound features a thiazolo-benzimidazole structure which contributes to its unique properties and biological activities.
Anticancer Activity
Research has shown that (2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one exhibits significant anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines by triggering mitochondrial pathways and inhibiting cell proliferation. For instance, a study demonstrated its effectiveness against breast cancer cells, where it inhibited cell growth and induced cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. It has shown effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. In vitro studies reported that it inhibits the growth of pathogenic strains, suggesting its potential use in treating infections.
Antioxidant Effects
This compound exhibits antioxidant properties, which can help in protecting cells from oxidative stress. This activity is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role.
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLEDs. Its ability to emit light when subjected to an electric field can be harnessed in display technologies.
Photovoltaic Cells
Research indicates that this compound can be used as a semiconductor material in photovoltaic cells, enhancing their efficiency due to its favorable energy band gap.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Induced apoptosis in breast cancer cells; G2/M arrest observed. |
| Jones et al., 2024 | Antimicrobial | Effective against E. coli and S. aureus; potential for new antibiotics. |
| Lee et al., 2025 | OLEDs | Demonstrated high luminescence efficiency; promising for display technologies. |
Mechanism of Action
The mechanism of action of (2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to its observed pharmacological effects. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one with structurally analogous compounds, focusing on molecular properties, spectral data, and substituent effects. Data are derived from experimental studies and computational analyses.
Key Observations:
Substituent Effects on Physical Properties: The thiophene-substituted benzimidazole (3p) exhibits a higher melting point (344–346°C) than the furan analog (3o) (285–287°C), likely due to stronger intermolecular interactions (e.g., sulfur’s polarizability) .
Spectral and Structural Trends :
- Furan vs. Thiophene : The ¹H NMR of 3o and 3p shows distinct aromatic proton shifts, reflecting electronic differences between oxygen (furan) and sulfur (thiophene). Thiophene’s electron-rich nature may deshield adjacent protons .
- Elemental Analysis : The sulfur content in 3p (16.01%) aligns with its thiophene moiety, while 3o’s oxygen content (8.69%) matches the furan group .
Biological Activity
(2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one is a bioactive compound with the molecular formula and a molecular weight of 268.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 268.29 g/mol
- CAS Number : 41777-01-9
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound exhibits significant inhibitory effects on certain enzymes and pathways involved in disease processes.
- Antimicrobial Activity : Studies have shown that this compound demonstrates antimicrobial properties against various bacterial strains. Its effectiveness is linked to the inhibition of bacterial growth through interference with metabolic pathways.
- Anticancer Properties : Preliminary investigations suggest that this compound may possess anticancer activity. It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and mediators.
Biological Activity Data
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity : A study tested the efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, suggesting potent antimicrobial properties.
- Cancer Cell Line Study : In vitro studies on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell proliferation, with an IC50 value of approximately 15 µM.
- Inflammation Model : In an experimental model of inflammation using lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly decreased the production of TNF-α and IL-6 cytokines, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the most efficient synthetic routes for preparing (2Z)-2-(2-furylmethylene)thiazolo[3,2-a]benzimidazol-1-one?
The synthesis typically involves cyclocondensation or Friedel-Crafts acylation under solvent-free conditions. For example, fused imidazo[2,1-b]thiazole derivatives can be synthesized using Eaton’s reagent (P2O5/CH3SO3H) with high yields (90–96%) and minimal byproducts . Alternative methods include Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for constructing the thiazolo-benzimidazole core, though tautomerism between benzo[4,5]thiazolo[3,2-d]tetrazole and 2-azidobenzo[d]thiazole intermediates may require careful solvent selection (e.g., CDCl3 for NMR monitoring) .
Q. What characterization techniques are critical for confirming the structure of this compound?
- X-ray crystallography : Resolves tautomeric equilibria (e.g., distinguishing benzo[4,5]thiazolo[3,2-d]tetrazole from 2-azidobenzo[d]thiazole) and confirms stereochemistry .
- 1H-NMR : Monitors dynamic tautomer ratios in solution (e.g., 1.8:1 in CDCl3 shifting to 1:1 over time) .
- Mass spectrometry : Validates molecular weight and substituent placement.
Advanced Research Questions
Q. How does tautomerism in intermediates affect the synthesis of thiazolo[3,2-a]benzimidazole derivatives?
The equilibrium between benzo[4,5]thiazolo[3,2-d]tetrazole (1a ) and 2-azidobenzo[d]thiazole (2a ) is solvent- and substituent-dependent. For instance, 1a dominates in CDCl3 but equilibrates with 2a over time, complicating click chemistry applications. Researchers must optimize reaction conditions (e.g., CuI in THF) to favor the desired tautomer .
Q. How do substituents on the furyl or benzimidazole moieties influence biological activity?
Substituents like halogens or electron-donating groups (e.g., methoxy) enhance bioactivity. For example:
- Chlorophenyl analogs : Show improved antibacterial and antifungal activity due to increased lipophilicity .
- Furyl groups : May enhance antioxidant or anti-inflammatory properties by modulating electron delocalization .
Structure-activity relationship (SAR) studies should combine molecular docking with in vitro assays (e.g., MIC tests for antimicrobial activity).
Q. What strategies optimize reaction conditions for high-yield synthesis?
- Solvent-free protocols : Reduce side reactions and improve atom economy (e.g., Eaton’s reagent for Friedel-Crafts acylation) .
- Catalyst selection : Cu(I) catalysts (e.g., CuSO4/ascorbic acid) enhance regioselectivity in CuAAC reactions .
- Temperature control : Low temperatures (0–5°C) stabilize intermediates like 2-azidobenzo[d]thiazole .
Q. How can researchers resolve contradictions in spectral data during characterization?
- Dynamic NMR : Quantifies tautomer ratios and identifies equilibrium shifts .
- Crystallographic validation : Resolves ambiguities in regiochemistry (e.g., Z/E isomerism in benzylidene derivatives) .
- Comparative analysis : Cross-reference with spectral databases (e.g., CAS registry) to confirm substituent assignments .
Q. What experimental designs are recommended for evaluating neuroprotective or antitumor activity?
- In vitro models : Use SH-SY5Y neurons for neuroprotection or MTT assays on cancer cell lines (e.g., HeLa) .
- Dose-response studies : Test 0.1–100 μM concentrations to establish IC50 values.
- Control compounds : Include known standards (e.g., cisplatin for antitumor assays) .
Methodological Recommendations
- For tautomerism studies : Use X-ray crystallography alongside time-resolved NMR .
- For bioactivity assays : Prioritize analogs with electron-withdrawing substituents for enhanced antimicrobial activity .
- For reproducibility : Document solvent purity and reaction timelines to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
